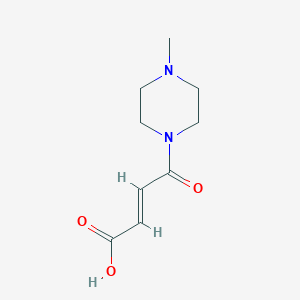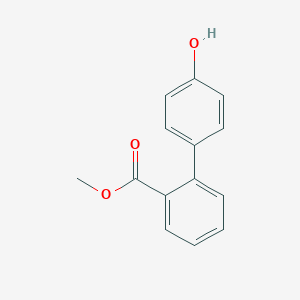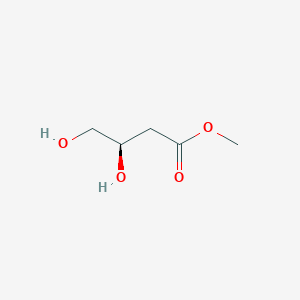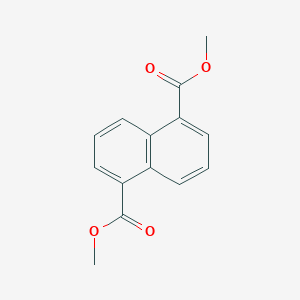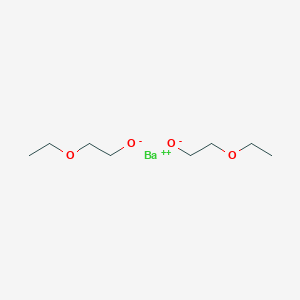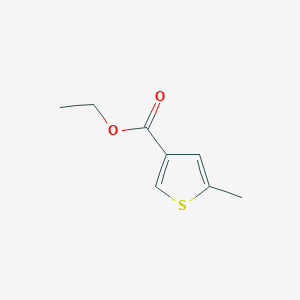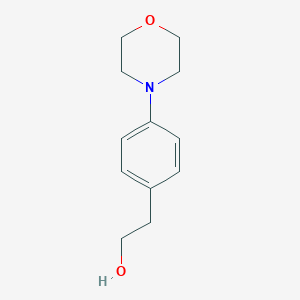
2-(4-Morpholinophenyl)ethanol
Übersicht
Beschreibung
“2-(4-Morpholinophenyl)ethanol” is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 . It is also known by other names such as 4-(4-Morpholinyl)benzeneethanol and 2-(4-Morpholin-4-ylphenyl)ethanol .
Synthesis Analysis
The synthesis of “2-(4-Morpholinophenyl)ethanol” involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . The reaction conditions include the use of johnphos, sodium t-butanolate, and palladium diacetate in toluene at 70 degrees Celsius for 16 hours .Molecular Structure Analysis
The molecular structure of “2-(4-Morpholinophenyl)ethanol” consists of a morpholine ring attached to a phenyl ring through an ethanol chain .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Morpholinophenyl)ethanol” include a density of 1.132g/cm3 and a boiling point of 382.6ºC at 760 mmHg .Safety And Hazards
Zukünftige Richtungen
The future directions for “2-(4-Morpholinophenyl)ethanol” and its derivatives could involve their use in various biomedical applications, such as the production of 3D hydrogel structures, the encapsulation of cells, and in drug delivery systems . Additionally, they could be used in the synthesis of novel pyrimidine and fused pyrimidine derivatives with potential anticancer activity .
Eigenschaften
IUPAC Name |
2-(4-morpholin-4-ylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-8-5-11-1-3-12(4-2-11)13-6-9-15-10-7-13/h1-4,14H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTPKNDWCRKFAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Morpholinophenyl)ethanol | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

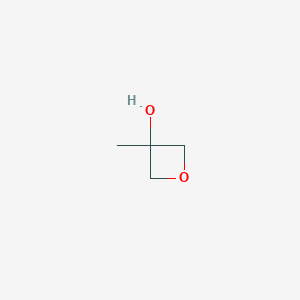
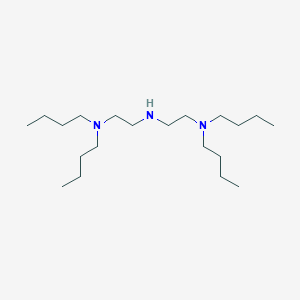
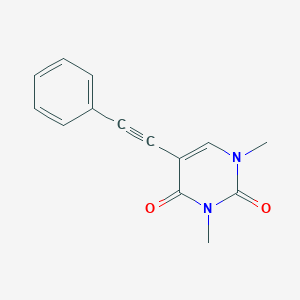
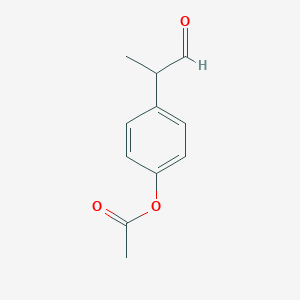
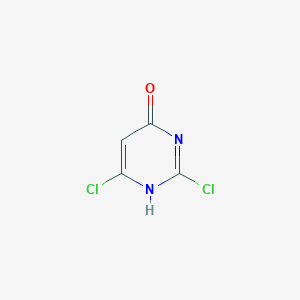
![4-[(4-Bromophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B170180.png)
